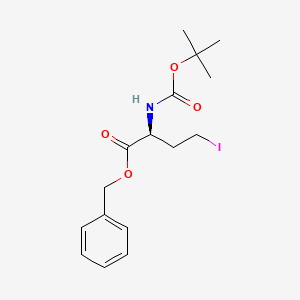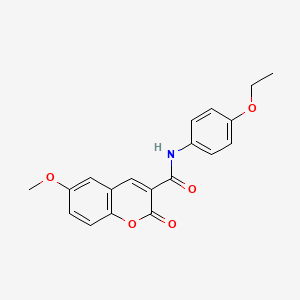
(2-Chloro-4,5-diméthoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4,5-dimethoxybenzyl)amine: is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol It is characterized by the presence of a chloro group and two methoxy groups attached to a benzylamine structure
Applications De Recherche Scientifique
Chemistry: (2-Chloro-4,5-dimethoxybenzyl)amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of chloro and methoxy substituents on biological activity. It can be used in the synthesis of bioactive molecules for drug discovery .
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, (2-Chloro-4,5-dimethoxybenzyl)amine is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties .
Mécanisme D'action
The compound’s mode of action would depend on its specific biological target. For instance, if it were to interact with an enzyme, it might do so by binding to the active site and either activating or inhibiting the enzyme’s function .
In terms of biochemical pathways, the compound could potentially be involved in a variety of reactions, depending on its specific target. For example, if it were to interact with a receptor in a signal transduction pathway, it could potentially affect the downstream signaling events .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on various factors. These could include the compound’s chemical properties, such as its solubility and stability, as well as physiological factors, such as the pH of the stomach and the presence of transport proteins .
The result of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes at the molecular and cellular level to physiological effects at the level of the whole organism .
Finally, environmental factors could influence the compound’s action, efficacy, and stability. For example, factors such as temperature and pH could affect the compound’s stability, while the presence of other compounds could affect its efficacy through competitive or noncompetitive inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4,5-dimethoxybenzyl)amine typically involves the reaction of 2-chloro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. A common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of (2-Chloro-4,5-dimethoxybenzyl)amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-4,5-dimethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 2-chloro-4,5-dimethoxybenzaldehyde or 2-chloro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-4,5-dimethoxybenzyl alcohol or 2-chloro-4,5-dimethoxybenzylamine derivatives.
Substitution: Formation of various substituted benzylamine derivatives.
Comparaison Avec Des Composés Similaires
- 2-Chloro-4,5-dimethoxybenzaldehyde
- 2-Chloro-4,5-dimethoxybenzoic acid
- 2-Chloro-4,5-dimethoxybenzyl alcohol
Comparison: (2-Chloro-4,5-dimethoxybenzyl)amine is unique due to the presence of both chloro and methoxy groups on the benzylamine structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the amine group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEWDZWYXHOICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2573201.png)
![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)


![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2573216.png)


